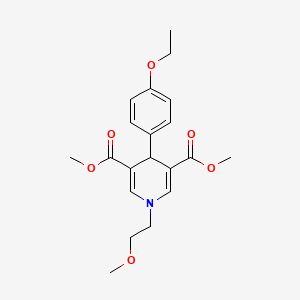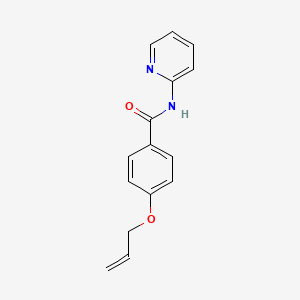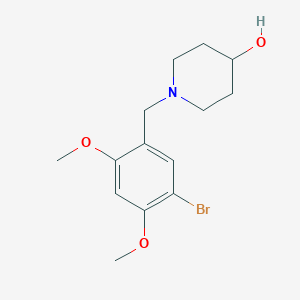
isopropyl bis(4-bromophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl bis(4-bromophenyl)acetate, commonly known as IBBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IBBA is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Wirkmechanismus
The mechanism of action of IBBA is not fully understood, but it is believed to act as an inhibitor of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for normal brain function. Inhibition of these enzymes can lead to an increase in acetylcholine levels in the brain, which can have both beneficial and detrimental effects.
Biochemical and Physiological Effects:
IBBA has been shown to have both biochemical and physiological effects. In vitro studies have shown that IBBA can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels can have beneficial effects such as improving cognitive function and memory. However, excessive inhibition of these enzymes can lead to adverse effects such as seizures, respiratory failure, and even death.
Vorteile Und Einschränkungen Für Laborexperimente
IBBA has several advantages and limitations for lab experiments. One advantage is its high purity and stability, which makes it suitable for use in various experiments. IBBA is also readily available and relatively inexpensive compared to other chemical compounds. However, IBBA has some limitations such as its potential toxicity and limited solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on IBBA. One direction is to explore its potential applications in the field of medicinal chemistry, particularly in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. Another direction is to investigate its potential as a catalyst in organic synthesis and material science. Additionally, further studies are needed to fully understand the mechanism of action of IBBA and its potential side effects.
Synthesemethoden
IBBA can be synthesized through a multi-step process involving the reaction of 4-bromobenzoyl chloride with isopropyl alcohol in the presence of a base such as pyridine. This reaction results in the formation of isopropyl 4-bromobenzoate, which is then reacted with sodium hydride and 4-bromoanisole to yield IBBA.
Wissenschaftliche Forschungsanwendungen
IBBA has been studied extensively for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. IBBA has been used as a key intermediate in the synthesis of various organic compounds such as chiral ligands, pharmaceuticals, and agrochemicals. IBBA has also been used in the preparation of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation, catalysis, and drug delivery.
Eigenschaften
IUPAC Name |
propan-2-yl 2,2-bis(4-bromophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2O2/c1-11(2)21-17(20)16(12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-11,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFKDYKIZBFESN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2,2-bis(4-bromophenyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(5-bromo-2-methoxybenzylidene)-1-[2-(4-fluorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228676.png)
![3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5228680.png)

![1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine](/img/structure/B5228690.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(tert-butyl)acetamide]](/img/structure/B5228694.png)

![2-[benzoyl(ethyl)amino]benzoic acid](/img/structure/B5228712.png)
![5-phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine hydrochloride](/img/structure/B5228727.png)
![2,4-dichloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5228739.png)

![N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5228749.png)
![2-amino-4-(2-ethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5228766.png)

![(2E)-3-(3-fluorophenyl)-N-{3-[2-(4-fluorophenyl)ethoxy]benzyl}-N-(4-pyridinylmethyl)acrylamide](/img/structure/B5228781.png)